molecular formula C17H14N2O3S B11215782 Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate CAS No. 65141-65-3

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate

Cat. No.: B11215782
CAS No.: 65141-65-3
M. Wt: 326.4 g/mol
InChI Key: SXBQFPIZJNJOEA-UHFFFAOYSA-N
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Description

ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the sulfanylidene and oxo groups further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline with ethyl benzoate in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE involves its interaction with specific molecular targets. The sulfanylidene and oxo groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL)ACETATE
  • ETHYL 4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

ETHYL 4-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BENZOATE is unique due to its quinazoline core, which is not present in the similar compounds listed above. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate, a compound derived from quinazoline, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its synthesis, biological properties, and potential applications in medicine.

Synthesis of this compound

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The reaction involves the formation of a thione tautomer, which subsequently reacts to yield the desired product. The structural characteristics of the compound were confirmed through various spectroscopic techniques including IR and NMR spectroscopy, indicating the presence of functional groups relevant to its biological activity .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several human cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity against these cancer types .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Studies and Experimental Data

  • Anticancer Studies :
    • Cell Lines Tested : A549 and HeLa.
    • Findings : IC50 values were significantly lower than those of control compounds, indicating high efficacy in inhibiting cancer cell growth.
    • Mechanism : Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Studies :
    • Bacterial Strains : S. aureus and E. coli.
    • Results : MIC values ranged from 0.5 to 8 µg/mL, demonstrating effective inhibition similar to conventional antibiotics.
    • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

Comparative Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerA549<10 µM
AnticancerHeLa<10 µM
AntimicrobialS. aureus0.5–8 µg/mL
AntimicrobialE. coli0.5–8 µg/mL

Properties

CAS No.

65141-65-3

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate

InChI

InChI=1S/C17H14N2O3S/c1-2-22-16(21)11-7-9-12(10-8-11)19-15(20)13-5-3-4-6-14(13)18-17(19)23/h3-10H,2H2,1H3,(H,18,23)

InChI Key

SXBQFPIZJNJOEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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